3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone 3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone
Brand Name: Vulcanchem
CAS No.: 898775-47-8
VCID: VC2406819
InChI: InChI=1S/C19H19ClFNO/c20-17-10-16(11-18(21)12-17)19(23)15-6-4-14(5-7-15)13-22-8-2-1-3-9-22/h4-7,10-12H,1-3,8-9,13H2
SMILES: C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)F
Molecular Formula: C19H19ClFNO
Molecular Weight: 331.8 g/mol

3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone

CAS No.: 898775-47-8

Cat. No.: VC2406819

Molecular Formula: C19H19ClFNO

Molecular Weight: 331.8 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone - 898775-47-8

Specification

CAS No. 898775-47-8
Molecular Formula C19H19ClFNO
Molecular Weight 331.8 g/mol
IUPAC Name (3-chloro-5-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
Standard InChI InChI=1S/C19H19ClFNO/c20-17-10-16(11-18(21)12-17)19(23)15-6-4-14(5-7-15)13-22-8-2-1-3-9-22/h4-7,10-12H,1-3,8-9,13H2
Standard InChI Key LSZCQGVMRPYPKP-UHFFFAOYSA-N
SMILES C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)F
Canonical SMILES C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone is a benzophenone derivative with the molecular formula C19H19ClFNO . The compound is officially identified by CAS Registry Number 898775-47-8 and can be accessed in chemical databases under PubChem CID 24724309 . The systematic IUPAC name for this compound is (3-chloro-5-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone, which precisely describes its chemical structure and substituent positions .

Structural Features

The compound features a benzophenone scaffold with several key structural elements:

  • A core benzophenone structure consisting of two benzene rings connected by a carbonyl (C=O) group

  • Chlorine substitution at position 3 of one benzene ring

  • Fluorine substitution at position 5 of the same benzene ring

  • A piperidinomethyl group (-CH2-piperidine) at the para (4') position of the second benzene ring

This arrangement of substituents creates an asymmetric molecule with distinct electronic and steric properties. The presence of both electron-withdrawing halogens (chlorine and fluorine) and the basic piperidinyl nitrogen introduces interesting electronic distribution across the molecule.

Chemical Identifiers

Table 1: Chemical Identifiers for 3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone

Identifier TypeValue
CAS Number898775-47-8
PubChem CID24724309
InChIInChI=1S/C19H19ClFNO/c20-17-10-16(11-18(21)12-17)19(23)15-6-4-14(5-7-15)13-22-8-2-1-3-9-22/h4-7,10-12H,1-3,8-9,13H2
InChIKeyLSZCQGVMRPYPKP-UHFFFAOYSA-N
SMILESC1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)F

Physicochemical Properties

Chemical Properties

The chemical properties of this compound are influenced by its functional groups and substituents. The presence of the carbonyl group makes it susceptible to nucleophilic addition reactions, while the halogen substituents (chlorine and fluorine) affect the electronic distribution and reactivity of the aromatic rings. The piperidinyl group provides a basic center that can participate in acid-base reactions and hydrogen bonding.

Table 2: Computed Physicochemical Properties of 3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone

PropertyValueMethod
Molecular Weight331.8 g/molComputed by PubChem 2.2
XLogP3-AA4.7Computed by XLogP3 3.0
Hydrogen Bond Donor Count0Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count3Computed by Cactvs 3.4.8.18
Rotatable Bond Count4Computed by Cactvs 3.4.8.18
Exact Mass331.1139201 DaComputed by PubChem 2.2

The computed XLogP3-AA value of 4.7 indicates that the compound is relatively lipophilic, which could affect its solubility in aqueous media and its ability to cross biological membranes . The presence of 3 hydrogen bond acceptors and 0 hydrogen bond donors suggests moderate potential for intermolecular interactions, which could be relevant for its binding to biological targets.

Synthesis and Preparation Methods

Key Reaction Conditions

CompoundCAS NumberMolecular FormulaKey Structural Differences
3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone898775-47-8C19H19ClFNOChlorine at position 3, Fluorine at position 5, Piperidinomethyl at 4'
3-Chloro-4-fluoro-4'-piperidinomethyl benzophenone898775-23-0C19H19ClFNOChlorine at position 3, Fluorine at position 4, Piperidinomethyl at 4'
3-Chloro-4-fluoro-3'-piperidinomethyl benzophenone898793-28-7C19H19ClFNOChlorine at position 3, Fluorine at position 4, Piperidinomethyl at 3'

These related compounds differ in the positioning of the halogen substituents or the piperidinomethyl group, which can significantly impact their chemical reactivity and potential biological activities .

Analytical Characterization

Spectroscopic Identification

The identification and characterization of 3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone typically involve various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry for molecular weight verification

  • Infrared Spectroscopy for functional group identification

  • UV-Visible Spectroscopy for chromophore characterization

Chromatographic Analysis

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), can be employed for purity assessment and quantification of 3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone in various matrices.

Structure-Activity Relationships

Impact of Substituents

The specific arrangement of substituents in 3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone can be expected to influence its biological activity:

  • The chlorine and fluorine substituents may enhance lipophilicity and modify the electronic properties of the aromatic rings

  • The piperidinomethyl group introduces a basic nitrogen center that could interact with acidic biological targets

  • The benzophenone core provides a rigid scaffold that can be important for receptor binding

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